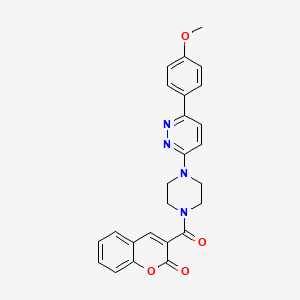

3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

The compound 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin core, a piperazine linker, and a pyridazine ring substituted with a 4-methoxyphenyl group. This structure integrates pharmacophores known for diverse biological activities:

Properties

IUPAC Name |

3-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-32-19-8-6-17(7-9-19)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-18-4-2-3-5-22(18)33-25(20)31/h2-11,16H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRGYLVAMSATDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Attachment of the Pyridazine Ring: The pyridazine ring is attached through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Final Coupling: The final step involves coupling the chromenone-piperazine intermediate with the pyridazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Phenolic derivatives and quinones.

Reduction: Alcohols and amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives containing the (4-methoxyphenyl)piperazine moiety showed significant inhibition of these enzymes, suggesting potential therapeutic applications in treating cognitive decline associated with such diseases .

Antidepressant Activity

The piperazine structure is often associated with antidepressant activity. Compounds with similar structural features have been shown to interact with serotonin and dopamine receptors, leading to mood enhancement. Preliminary studies indicate that the target compound may exhibit similar properties, warranting further exploration into its efficacy as an antidepressant .

Anticancer Potential

Compounds derived from chromenone structures have been reported to possess anticancer properties. The integration of the pyridazinone moiety can enhance this effect by inducing apoptosis in cancer cells. Research into related compounds suggests that they may inhibit pathways involved in tumor growth and metastasis, making this compound a candidate for anticancer drug development .

Case Study 1: AChE/BChE Inhibition

In a recent study published in ResearchGate, researchers synthesized various pyridazinones containing the (4-methoxyphenyl)piperazine moiety and evaluated their inhibitory effects on AChE and BChE. The results indicated that certain derivatives exhibited potent inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antidepressant Screening

A screening of several piperazine derivatives was conducted to evaluate their effects on serotonin receptor activity. The compound under discussion demonstrated promising results, indicating its potential role as a novel antidepressant agent due to its ability to modulate neurotransmitter levels effectively.

Mechanism of Action

The mechanism of action of 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Substituent Effects :

- The 4-methoxyphenyl group in compound 44 enhances carbonic anhydrase inhibition compared to unsubstituted or nitro-substituted analogs (e.g., 40–42 in ).

- Halogenated substituents (e.g., 2-fluorophenyl in ) improve antiproliferative potency, likely due to increased lipophilicity and target binding.

Core Heterocycle Impact: Pyridazine (as in the target compound) vs.

Linker Flexibility :

- Piperazine-carbonyl linkers (common in ) improve solubility and conformational flexibility, aiding in target engagement.

Pharmacological and Biochemical Comparisons

Key Findings:

- Electron-withdrawing groups (e.g., nitro in 40–42 ) reduce potency compared to electron-donating methoxy groups, highlighting the importance of substituent electronics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step condensation and coupling reactions:

- Coumarin-piperazine linkage : The 2H-chromen-2-one (coumarin) core is functionalized via a carbonyl group. For example, 2-oxo-2H-chromene-3-carbohydrazide derivatives are synthesized by reacting hydrazides with active methylene compounds (e.g., acetyl acetone) under reflux in ethanol with piperidine as a catalyst .

- Pyridazine-piperazine coupling : The 6-(4-methoxyphenyl)pyridazin-3-yl moiety is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, leveraging aryl boronic acids and palladium catalysts. highlights similar protocols using pyridazinone intermediates .

- Final assembly : The piperazine-carbonyl linkage is established via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Q. What spectroscopic techniques are used to confirm the structure of the compound?

- 1H/13C-NMR : Assigns protons and carbons in the coumarin, pyridazine, and piperazine moieties. For example, the methoxy group (-OCH3) at the 4-position of the phenyl ring appears as a singlet near δ 3.8 ppm in 1H-NMR .

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for coumarin lactone and piperazine-1-carbonyl) and aromatic C-H stretches .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. How is purity assessed during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used, with mobile phases like acetonitrile/water (70:30) .

- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyridazine and piperazine moieties?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may reduce side reactions .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3)4) with ligand systems (e.g., XPhos) improve cross-coupling efficiency for aryl-aryl bonds .

- Temperature control : Stepwise heating (e.g., 80°C for 12 hours) ensures complete conversion without decomposition .

Q. How do researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and compare them to experimental data .

- X-ray crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, as demonstrated in for pyrazoline derivatives .

- 2D-NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm substituent positions .

Q. What in vitro models evaluate the compound’s inhibitory effects on carbonic anhydrase isoforms?

- Enzyme inhibition assays : Recombinant human carbonic anhydrase I/II (hCA I/II) is incubated with the compound (0.1–100 µM), and residual activity is measured via stopped-flow CO2 hydration (pH 7.4, 25°C) .

- Structure-activity relationship (SAR) : Analogues with modified methoxyphenyl or piperazine groups are tested to identify key pharmacophores .

Q. What strategies mitigate cytotoxicity in non-target cells during preclinical testing?

Q. How are metabolic stability and pharmacokinetics assessed in early-stage studies?

- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and measure parent compound degradation via LC-MS/MS over 60 minutes .

- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) quantifies unbound fraction using PBS and human plasma .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays?

- Buffer system validation : Ensure consistent pH (7.4) and ionic strength across experiments, as hCA activity is pH-sensitive .

- Positive controls : Include acetazolamide (a known hCA inhibitor) to benchmark assay performance .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .

Q. What steps reconcile inconsistencies in synthetic yields across batches?

- Reagent quality : Use freshly distilled solvents (e.g., DMF) and anhydrous conditions to prevent hydrolysis .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks intermediate formation and identifies incomplete steps .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.